molecular formula C10H7Cl2NO B11877395 5,7-Dichloro-3-methylisoquinolin-1(2H)-one

5,7-Dichloro-3-methylisoquinolin-1(2H)-one

Cat. No.: B11877395
M. Wt: 228.07 g/mol
InChI Key: YDPGFSAWQMYBEO-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-methylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions, and a methyl group at the 3 position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the chlorination of 3-methylisoquinolin-1(2H)-one using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinolines with various functional groups.

Scientific Research Applications

5,7-Dichloro-3-methylisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloroisoquinoline: Lacks the methyl group at the 3 position.

    3-Methylisoquinolin-1(2H)-one: Lacks the chlorine atoms at the 5 and 7 positions.

    5,7-Dichloroquinoline: Similar structure but belongs to the quinoline family.

Uniqueness

5,7-Dichloro-3-methylisoquinolin-1(2H)-one is unique due to the specific positioning of chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

5,7-dichloro-3-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H7Cl2NO/c1-5-2-7-8(10(14)13-5)3-6(11)4-9(7)12/h2-4H,1H3,(H,13,14)

InChI Key

YDPGFSAWQMYBEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2Cl)Cl)C(=O)N1

Origin of Product

United States

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